molecular formula C9H11F2N B13000564 1-(2,3-Difluorophenyl)propan-1-amine CAS No. 1255306-24-1

1-(2,3-Difluorophenyl)propan-1-amine

Cat. No.: B13000564
CAS No.: 1255306-24-1
M. Wt: 171.19 g/mol
InChI Key: PRKPVGCHEHVENS-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11F2N. It is a derivative of phenylpropanamine, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-difluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,3-difluorobenzaldehyde with a suitable amine (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrogenation: The resulting imine is then hydrogenated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-(2,3-Difluorophenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)propan-1-amine
  • 1-(2,5-Difluorophenyl)propan-1-amine
  • 1-(3,4-Difluorophenyl)propan-1-amine

Uniqueness

1-(2,3-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other difluorophenyl derivatives .

Properties

IUPAC Name

1-(2,3-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKPVGCHEHVENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283286
Record name α-Ethyl-2,3-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255306-24-1
Record name α-Ethyl-2,3-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255306-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-2,3-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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